Phenylethanolamine A

Vue d'ensemble

Description

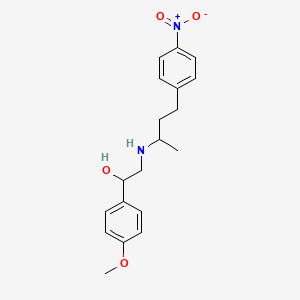

1-(4-methoxyphenyl)-2-{[4-(4-nitrophenyl)butan-2-yl]amino}ethanol is a member of the class of phenylethanolamines that is phenylethanolamine in which the the phenyl group is substituted at the para- position by a methoxy group, while the am no group is substituted by a 4-(p-nitrophenyl)butan-2-yl group. A beta-adrenergic agonist that has been used illegally in China as an animal feed additive to as a growth promotion to enhance the the lean meat-to-fat ratio for livestock. It has a role as a beta-adrenergic agonist and an animal growth promotant. It is a member of phenylethanolamines, a C-nitro compound, a secondary amino compound, a secondary alcohol and an aromatic ether.

Activité Biologique

Phenylethanolamine A is a compound that has garnered interest due to its biological activity, particularly in relation to the enzyme phenylethanolamine N-methyltransferase (PNMT) and its implications in various physiological processes. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and research findings.

Overview of this compound

This compound is a derivative of phenylethanolamine, a compound known for its role as a substrate for PNMT, which catalyzes the conversion of norepinephrine to epinephrine. This enzymatic reaction is critical for regulating cardiovascular functions and stress responses in the body. The biological activity of this compound is primarily linked to its interaction with adrenergic receptors and its influence on PNMT activity.

- Enzymatic Activity :

- Adrenergic Receptor Interaction :

- Trace Amine Associated Receptor (TAAR1) Agonism :

Pharmacological Effects

The pharmacological effects of this compound can be summarized as follows:

- Cardiovascular Effects : It influences heart rate and blood pressure regulation through its action on adrenergic receptors.

- Neurological Impact : As a TAAR1 agonist, it may affect mood and behavior by modulating neurotransmitter systems.

- Metabolic Effects : Studies indicate that it may have implications in metabolic regulation, although specific effects on lipolysis have been debated .

Table 1: Summary of Key Research Findings

Case Study 1: Genetic Variability and Hypertension

A study explored the association between genetic variations in the PNMT promoter and essential hypertension among Han Chinese populations. Although no significant differences were found in allele frequencies, specific haplotypes were associated with decreased hypertension risk, suggesting a potential link between genetic factors affecting PNMT activity and cardiovascular health .

Case Study 2: Distribution in Brain Tissue

Research demonstrated that Phenylethanolamine is distributed unevenly in rat brain tissues, with higher concentrations found in the hypothalamus and midbrain. This distribution pattern suggests a role in central nervous system functions, potentially influencing behavior and stress responses .

Applications De Recherche Scientifique

Pharmacological Applications

Phenylethanolamine A is primarily recognized for its role as a β-agonist. It has been investigated for its potential use in promoting growth in livestock, although its use as a feed additive has raised concerns regarding safety and legality.

- Growth Promotion in Livestock : In China, PA was illegally used as a feed additive to enhance growth rates in livestock. Research indicates that this practice poses risks to human health due to potential residues in meat products .

- Pharmacological Mechanisms : PA acts on β-adrenergic receptors, which are involved in various physiological responses, including heart rate modulation and lipolysis. Studies have shown that PA exhibits moderate stimulation of lipolysis in adipocytes from certain animals, suggesting its potential utility in metabolic regulation .

Environmental Applications

In environmental science, phenylethanolamine derivatives have been explored for their sorption capabilities.

- Solid-Phase Extraction : A novel method involving poly(N-phenylethanolamine) modified multi-walled carbon nanotubes (MWCNTs) has been developed for the solid-phase extraction of trace palladium ions from soil and water samples. This method demonstrates high sensitivity and cost-effectiveness, making it suitable for environmental monitoring .

Biochemical Applications

This compound is also significant in biochemical research, particularly concerning enzyme interactions.

- Enzyme Substrate : It serves as an excellent substrate for phenylethanolamine N-methyltransferase (PNMT), an enzyme responsible for converting norepinephrine to epinephrine. This reaction is crucial for understanding catecholamine biosynthesis and its implications in various physiological conditions .

Case Studies and Research Findings

- Growth Promotion Study :

- Environmental Monitoring :

- Biochemical Interaction Study :

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmacology | Growth promotion in livestock | Illegal use; health risks due to residues |

| Environmental Science | Solid-phase extraction of palladium | High sensitivity; cost-effective monitoring |

| Biochemistry | Substrate for PNMT | Important for catecholamine biosynthesis |

Propriétés

IUPAC Name |

1-(4-methoxyphenyl)-2-[4-(4-nitrophenyl)butan-2-ylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4/c1-14(3-4-15-5-9-17(10-6-15)21(23)24)20-13-19(22)16-7-11-18(25-2)12-8-16/h5-12,14,19-20,22H,3-4,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVUFPRMEKXKECP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)[N+](=O)[O-])NCC(C2=CC=C(C=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.